Absolute (2S,3S) Configuration vs. (2S)-Only or (2S,3R) Diastereomers Determines Downstream Stereochemical Fidelity
(3S)-4-Methoxy-L-valine (CAS 630392-76-6) is defined by a complete stereochemical specification: (2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid as confirmed by the InChI stereodescriptor `/t4-,5+/m1/s1`, which encodes the 2S,3S absolute configuration . In contrast, the closely related (2S)-2-amino-4-methoxy-3-methylbutanoic acid (CAS 1690272-75-3) is registered without a defined C3 stereodescriptor, indicating a mixture of C3 epimers or an undefined configuration . The (3R) epimer, (3R)-4-Methoxy-L-valine, possesses the (2S,3R) configuration and is sold as a separate catalog item, underscoring that the two diastereomers are not interchangeable . This distinction is critical: incorporation of the wrong diastereomer yields a constitutionally identical but stereochemically distinct product that will exhibit different biological or catalytic properties.
| Evidence Dimension | Absolute configuration (Cα and Cβ stereocenters) |
|---|---|
| Target Compound Data | (2S,3S) – 2 chiral centers, configuration fully assigned by InChI stereodescriptor `/t4-,5+/m1/s1` |
| Comparator Or Baseline | (2S)-2-amino-4-methoxy-3-methylbutanoic acid (CAS 1690272-75-3): chirality at C3 undefined; (3R)-4-Methoxy-L-valine: (2S,3R) |
| Quantified Difference | Target has 2 fully defined stereocenters vs. 1 or 1+1 undefined/misconfigured stereocenter in comparators; constitutes a discrete diastereomer |
| Conditions | Identity determined by IUPAC nomenclature rules and stereochemical descriptors; commercially cataloged as separate CAS entities |
Why This Matters
In diastereoselective synthesis, a single chiral center misassignment can lead to the wrong product epimer, wasting entire synthetic sequences and requiring costly rework.
